molecular formula C14H15N5O2 B2881286 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1797680-74-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2881286
CAS RN: 1797680-74-0
M. Wt: 285.307
InChI Key: YAOXAUBNNLHANZ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . This suggests that our compound could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

Imidazole derivatives have also been found to exhibit antitubercular or antimycobacterial activities . This indicates a potential application of our compound in the treatment of tuberculosis.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives suggest that our compound could be

properties

IUPAC Name

5-cyclopropyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(11-9-12(21-17-11)10-1-2-10)15-5-6-18-7-8-19-13(18)3-4-16-19/h3-4,7-10H,1-2,5-6H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOXAUBNNLHANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide

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